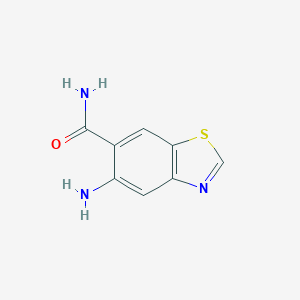
5-Amino-1,3-benzothiazole-6-carboxamide
Übersicht
Beschreibung
5-Amino-1,3-benzothiazole-6-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C8H7N3OS and its molecular weight is 193.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The benzothiazole scaffold, including 5-amino-1,3-benzothiazole-6-carboxamide, has been extensively studied for its antimicrobial properties. Research indicates that derivatives of benzothiazole exhibit potent activity against a range of pathogens including bacteria and fungi.
Case Studies
- Antibacterial Activity : A study by Amnerkar et al. synthesized a series of benzothiazole derivatives and evaluated their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that several compounds exhibited significant antibacterial activity, with some showing potency comparable to standard antibiotics .
- Antifungal Activity : Research conducted by Lavanya et al. focused on benzothiazole-pyrimidine derivatives, which were tested against various fungal strains such as Candida albicans and Aspergillus fumigatus. The findings indicated excellent antifungal activity, suggesting potential therapeutic applications in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has been explored through various synthetic derivatives that demonstrate selective cytotoxicity against cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cells : A study reported the synthesis of benzothiazole derivatives that were tested against human cancer cell lines, including PC3 (prostate cancer) and A431 (skin cancer). Compounds showed promising results with significant inhibition of cell proliferation .
- Mechanistic Studies : Another investigation highlighted the binding affinity of synthesized compounds to specific proteins implicated in cancer progression. Molecular docking studies revealed that certain derivatives effectively inhibited target proteins associated with tumor growth, indicating their potential as lead compounds for drug development .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been documented, showcasing its potential in treating inflammatory diseases.
Case Studies
- COX Inhibition : Research conducted by Kashinath et al. synthesized pyrimido-benzothiazole derivatives and evaluated their anti-inflammatory activity through biochemical assays targeting cyclooxygenase enzymes (COX). Some compounds exhibited selective COX-2 inhibition, suggesting their utility as anti-inflammatory agents .
- In Vivo Studies : Further studies have demonstrated the efficacy of benzothiazole derivatives in reducing inflammation in animal models, which supports their potential application in clinical settings for inflammatory disorders .
Summary Table of Applications
Eigenschaften
CAS-Nummer |
171179-73-0 |
|---|---|
Molekularformel |
C8H7N3OS |
Molekulargewicht |
193.23 g/mol |
IUPAC-Name |
5-amino-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C8H7N3OS/c9-5-2-6-7(13-3-11-6)1-4(5)8(10)12/h1-3H,9H2,(H2,10,12) |
InChI-Schlüssel |
REYLWTJXMPVPJM-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC2=C1SC=N2)N)C(=O)N |
Kanonische SMILES |
C1=C(C(=CC2=C1SC=N2)N)C(=O)N |
Synonyme |
6-Benzothiazolecarboxamide,5-amino-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













